

An In-depth Technical Guide on N,3,4-trimethyl-benzenemethanamine

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Compound of Interest

Compound Name: *N*-Methyl-3,4-dimethylbenzylamine

Cat. No.: B168943

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Abstract

N,3,4-trimethyl-benzenemethanamine is a substituted aromatic amine. This document provides a summary of its known chemical and physical properties. It is important to note that, at the time of this publication, publicly available scientific literature containing in-depth experimental studies, detailed pharmacological data, and established synthesis protocols for this specific molecule is limited. Consequently, this guide presents the foundational information available from chemical databases and suppliers.

Molecular Structure and Chemical Properties

N,3,4-trimethyl-benzenemethanamine, also known as 1-(3,4-dimethylphenyl)-N-methylmethanamine, is a chemical compound with the molecular formula $C_{10}H_{15}N$.^{[1][2][3][4]} Its structure consists of a benzylamine core with two methyl groups substituted on the benzene ring at positions 3 and 4, and one methyl group on the nitrogen atom of the methanamine side chain.

Chemical Identifiers

Identifier	Value
IUPAC Name	1-(3,4-dimethylphenyl)-N-methylmethanamine[1]
CAS Number	165741-71-9[2][3][5]
Molecular Formula	C ₁₀ H ₁₅ N[1][2][3][4]
SMILES	<chem>CC1=C(C=C(C=C1)CNC)C</chem> [1]
InChI	InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3[1]
InChIKey	XWOIGIUHCAXXDJ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the computed physicochemical properties of N,3,4-trimethylbenzenemethanamine is provided in the table below. These values are predicted and have not been experimentally verified in published literature.

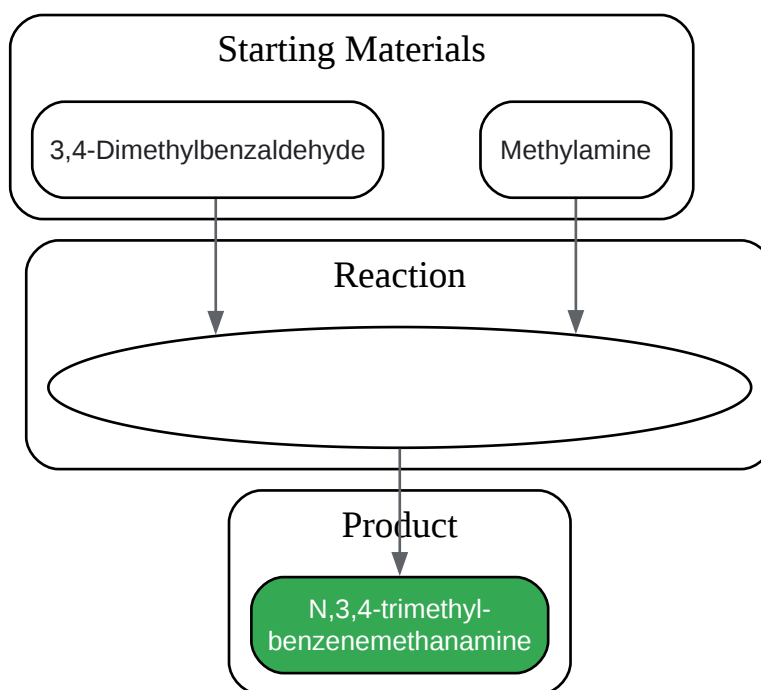
Property	Value
Molecular Weight	149.23 g/mol [1][3][5]
Heavy Atom Count	11[5]

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of N,3,4-trimethylbenzenemethanamine are not readily available in the scientific literature. However, general synthetic routes for similar N-methylbenzylamine derivatives often involve reductive amination of the corresponding aldehyde or ketone, or the N-alkylation of the primary amine.

A plausible, though unverified, synthetic pathway could involve the reductive amination of 3,4-dimethylbenzaldehyde with methylamine. This is a common method for the synthesis of N-methylated benzylamines.

Below is a conceptual workflow for a potential synthesis route.



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Caption: Conceptual workflow for the synthesis of N,3,4-trimethyl-benzenemethanamine.

Biological Activity and Signaling Pathways

There is no published research available on the pharmacological, toxicological, or metabolic properties of N,3,4-trimethyl-benzenemethanamine. Consequently, its biological activity and any potential interactions with signaling pathways are unknown.

Experimental Data

A thorough search of scientific databases has not yielded any quantitative experimental data for N,3,4-trimethyl-benzenemethanamine, such as binding affinities, IC50 values, or pharmacokinetic parameters.

Conclusion

N,3,4-trimethyl-benzenemethanamine is a known chemical entity with a defined molecular structure. However, it remains a largely uncharacterized compound in the public scientific domain. The lack of experimental data on its synthesis, pharmacology, and toxicology suggests

that it has not been a significant subject of academic or industrial research. This presents an opportunity for novel investigation into the properties and potential applications of this molecule. Researchers interested in this compound would need to undertake foundational studies to establish its synthesis, and biological and chemical profiles.

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